4-Chloro-2-((cyclopentylmethyl)thio)pyridine
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Overview
Description
4-Chloro-2-((cyclopentylmethyl)thio)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 4-position and a cyclopentylmethylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((cyclopentylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclopentylmethylthiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Chloropyridine+CyclopentylmethylthiolBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((cyclopentylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-((cyclopentylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((cyclopentylmethyl)thio)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to bind to active sites or allosteric sites of proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but lacks the cyclopentylmethylthio group.
2-Chloro-4-((cyclopentylmethyl)thio)pyridine: Isomer with different substitution pattern.
4-Chloro-2-((cyclohexylmethyl)thio)pyridine: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
4-Chloro-2-((cyclopentylmethyl)thio)pyridine is unique due to the presence of both the chlorine atom and the cyclopentylmethylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1346707-41-2 |
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Molecular Formula |
C11H14ClNS |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
4-chloro-2-(cyclopentylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H14ClNS/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
InChI Key |
SXYDJFWDXNYNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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